molecular formula C17H16N2O4S B2416045 N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)thiophene-2-carboxamide CAS No. 954624-59-0

N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)thiophene-2-carboxamide

Cat. No. B2416045
M. Wt: 344.39
InChI Key: OZLGKYXTNSEBKB-UHFFFAOYSA-N
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Description

The compound “N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)thiophene-2-carboxamide” is a complex organic molecule. It contains a thiophene ring, a pyrrolidinone ring, and a benzo[d][1,3]dioxol-5-yl group .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of N-((benzo[1,3]dioxol-5-yl)methylene)-2-cyano-3-substituted phenylacrylohydrazides were designed and synthesized . The synthesis involved a Pd-catalyzed C-N cross-coupling .


Molecular Structure Analysis

The molecular structure of similar compounds has been studied. For example, the structure of a 1,3-benzodioxole ring system and two thiophene rings representing a donor–linker–acceptor conjugated system was reported .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, substituted cinnamides were synthesized via a series of chemical reactions . The reaction involved the cleavage of Se–Se bond with sodium borohydride or rongalite followed by addition of suitable electrophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, the compound was found to be a light yellow solid with a melting point of 108–110 °C .

Scientific Research Applications

Antioxidant Activity

A series of novel compounds related to the structural motif of thiophene-2-carboxamide have been synthesized and evaluated for their antioxidant activity. These compounds demonstrated significant antioxidant properties, with some showing higher antioxidant activity than well-known antioxidants like ascorbic acid. This suggests potential applications in mitigating oxidative stress-related conditions (I. Tumosienė et al., 2019).

Antimicrobial and Antitumor Activity

Thiophene derivatives have also been explored for their antimicrobial and antitumor activities. Compounds incorporating the thiophene moiety have shown promising results against various bacterial strains and cancer cell lines, indicating their potential use as therapeutic agents in treating infections and cancer (Sailaja Rani Talupur et al., 2021).

Development of Enzyme Inhibitors

Research has been conducted on developing thiophene-based compounds as enzyme inhibitors. These compounds exhibit inhibitory effects on crucial enzymes, suggesting applications in treating diseases that involve enzymatic dysregulation. For example, thiophene derivatives have been investigated as inhibitors for acetylcholinesterase and butyrylcholinesterase, enzymes relevant in neurodegenerative diseases like Alzheimer's (Naghmana Kausar et al., 2021).

Safety And Hazards

The safety and hazards of similar compounds have been studied. For instance, compound C27 was found to induce apoptosis and cause both S-phase and G2/M-phase arrests in HeLa cell line .

Future Directions

The future directions for the study of similar compounds have been suggested. For instance, it has been planned to design new substituted cinnamides bearing Piperonal moiety and screened for molecular prediction properties . These compounds may serve as a template for further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of indole anticancer molecules .

properties

IUPAC Name

N-[[1-(1,3-benzodioxol-5-yl)-5-oxopyrrolidin-3-yl]methyl]thiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O4S/c20-16-6-11(8-18-17(21)15-2-1-5-24-15)9-19(16)12-3-4-13-14(7-12)23-10-22-13/h1-5,7,11H,6,8-10H2,(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZLGKYXTNSEBKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC3=C(C=C2)OCO3)CNC(=O)C4=CC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)thiophene-2-carboxamide

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